molecular formula C17H19NO5 B5081997 1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene

1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene

Cat. No.: B5081997
M. Wt: 317.34 g/mol
InChI Key: OKEMONRDVGLHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19NO5 It is a derivative of benzene, featuring a methoxy group and a nitrophenoxy group connected via a butoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Etherification: The formation of an ether bond between the phenol derivative and a butyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and nitrophenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted benzene derivatives can be formed depending on the reagents used.

Scientific Research Applications

1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and nitrophenoxy groups can influence the compound’s binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-2-chloro-4-nitrobenzene
  • 1-methoxy-4-(4-nitrophenoxy)benzene

Uniqueness

1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-16-6-2-3-7-17(16)23-13-5-4-12-22-15-10-8-14(9-11-15)18(19)20/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEMONRDVGLHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.